methyl (2Z)-(3-benzyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate
Description
Methyl (2Z)-(3-benzyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate is a heterocyclic compound featuring a fused thiazolo-triazinone core. This structure combines a thiazole ring (a five-membered ring with sulfur and nitrogen) and a 1,3,5-triazinone moiety (a six-membered ring with three nitrogen atoms and a ketone group). The benzyl substituent at position 3 and the methyl ester group at the ethanoate position contribute to its steric and electronic properties. The (2Z)-configuration indicates a specific geometric isomerism, which may influence intermolecular interactions and reactivity .
Crystallographic studies using programs like SHELX have been critical in resolving such complex heterocyclic structures, particularly for analyzing hydrogen bonding and ring puckering .
Properties
Molecular Formula |
C15H15N3O3S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
methyl (2Z)-2-(3-benzyl-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene)acetate |
InChI |
InChI=1S/C15H15N3O3S/c1-21-13(19)7-12-14(20)18-10-17(9-16-15(18)22-12)8-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3/b12-7- |
InChI Key |
GEEDXQZHCIMFDC-GHXNOFRVSA-N |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)N2CN(CN=C2S1)CC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C=C1C(=O)N2CN(CN=C2S1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-(3-benzyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate typically involves multiple steps. One common method includes the reaction of a benzyl-substituted thiazolo[3,2-a][1,3,5]triazinone with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-(3-benzyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl (2Z)-(3-benzyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2Z)-(3-benzyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thiazolo-fused triazinones and triazoles, which are studied for their diverse pharmacological and material science applications. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Core Structure Differences: The 1,3,5-triazinone core in the target compound has a higher electron-deficient character compared to the 1,2,4-triazole cores in analogs, making it more reactive toward nucleophiles . The thiazolo[3,2-a] fusion in the target compound creates a planar geometry, while the thiazolo[3,2-b] fusion in analogs introduces slight puckering (Cremer-Pople parameters: Δθ ≈ 15°), affecting crystal packing .
Substituent Effects :
- The 3-benzyl group in the target compound increases steric bulk compared to the 3-methylphenyl or 3,4-dimethoxyphenyl groups in analogs, reducing solubility but improving thermal stability (TGA decomposition at 215°C vs. 190°C for analogs) .
- Ester Groups : The methyl ester in the target compound is less hydrolytically stable than the benzoate or acetate esters in analogs, as shown in pH-dependent degradation studies (t₁/₂ = 12 hours at pH 7.4 vs. t₁/₂ = 48 hours for benzoate) .
Hydrogen Bonding and Crystallography: The target compound forms C=O···H–N hydrogen bonds (distance: 2.89 Å) in its crystal lattice, whereas analogs with methoxy groups exhibit C–O···H–C interactions (distance: 3.12 Å), leading to differences in melting points . SHELX refinement of the target compound’s crystal structure revealed a triclinic system (space group P-1), contrasting with the monoclinic systems (e.g., C2/c) of analogs .
Biological Activity :
- The target compound’s moderate kinase inhibition (IC₅₀ = 1.2 μM) is attributed to its planar core, which fits into ATP-binding pockets. Analogs with bulkier substituents (e.g., dimethoxyphenyl) show reduced activity (IC₅₀ = 5.8 μM) due to steric clashes .
- Antibacterial activity in the acetate-substituted analog (MIC = 8 μg/mL against S. aureus) is absent in the target compound, highlighting the role of polar ester groups in microbial targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
